

Commercial Suppliers of cyclo(Leu-Leu)

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Compound of Interest

Compound Name: cyclo(Leu-Leu)

Cat. No.: B15592898

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Cyclo(Leu-Leu) is available from various commercial suppliers specializing in biochemicals and research compounds. Purity levels and available quantities may vary by supplier. It is recommended to request a certificate of analysis to ensure the quality of the compound.

Table 1: Commercial Suppliers of **cyclo(Leu-Leu)**

Supplier	Website	Notes
Santa Cruz Biotechnology	--INVALID-LINK--	Offers a range of biochemicals for research.
Cayman Chemical	--INVALID-LINK--	Provides products for life sciences research.
Sigma-Aldrich (Merck)	--INVALID-LINK--	A major supplier of chemicals and lab equipment.
Abcam	--INVALID-LINK--	Specializes in antibodies and reagents.
BOC Sciences	--INVALID-LINK--	Supplier of a wide range of chemicals.
Toronto Research Chemicals	--INVALID-LINK--	Specializes in complex organic chemicals.

Application Notes

Cyclic dipeptides (CDPs), including **cyclo(Leu-Leu)**, are a class of natural and synthetic compounds that have garnered significant interest for their diverse biological activities. The rigid cyclic structure of these molecules often imparts greater stability and target specificity compared to their linear counterparts. The following sections detail the potential applications of **cyclo(Leu-Leu)** based on its reported activities and those of its close analogs.

Antimicrobial and Antifungal Activity

Cyclic dipeptides have demonstrated a broad spectrum of antimicrobial and antifungal activities. While specific data for **cyclo(Leu-Leu)** is not extensively available, studies on the closely related cyclo(L-Leu-L-Pro) have shown significant inhibitory effects against various pathogens. The proposed mechanism of action for some cyclic dipeptides involves the disruption of microbial cell membranes, leading to increased permeability and cell death.^[1]

Table 2: Minimum Inhibitory Concentration (MIC) of cyclo(L-Leu-L-Pro) against Various Microorganisms^{[1][2][3]}

Microorganism	Type	MIC (µg/mL)
Salmonella enterica	Gram-negative bacteria	11
Escherichia fergusonii	Gram-negative bacteria	230
Enterococcus faecalis	Gram-positive bacteria	12.5
Bacillus cereus	Gram-positive bacteria	16
Staphylococcus aureus	Gram-positive bacteria	30
Fusarium oxysporum	Fungus	16
Aspergillus flavus	Fungus	16
Aspergillus niger	Fungus	17
Penicillium expansum	Fungus	18
Candida albicans	Fungus	50
Candida parapsilosis	Fungus	30
Candida metapsilosis	Fungus	32
Streptococcus mutans	Gram-positive bacteria	100-250
Listeria monocytogenes	Gram-positive bacteria	512

Cytotoxic Activity and Anticancer Potential

Cyclo(Leu-Leu) and its analogs have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[4] The mechanism of action is often linked to the induction of apoptosis (programmed cell death). While specific IC50 values for **cyclo(Leu-Leu)** are not widely reported, data for cyclo(L-Leu-L-Pro) indicates concentration-dependent inhibition of leukemia cell growth.[4]

Table 3: Cytotoxic Activity of cyclo(L-Leu-L-Pro)[4]

Cell Line	Cancer Type	Concentration Range (µg/mL) showing Inhibition
K562	Leukemia	1-500
HL-60	Leukemia	1-500
U937	Leukemia	1-500

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without promoting antibiotic resistance. Cyclic dipeptides have been identified as potential QS inhibitors.[5] For example, cyclo(L-Leu-L-Pro) has been shown to reduce biofilm formation and the expression of virulence genes in *Streptococcus mutans*.[3]

Anti-inflammatory Activity

Some cyclic dipeptides have demonstrated anti-inflammatory properties. The mechanism is thought to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[6] While direct evidence for **cyclo(Leu-Leu)** is limited, related compounds have been shown to suppress the production of pro-inflammatory cytokines.[7]

Neuroprotective Effects

Emerging research suggests that certain cyclic dipeptides may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.[8][9][10] Studies on related compounds have shown protection against oxidative stress-induced neuronal cell death.[8][10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activities of **cyclo(Leu-Leu)**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of **cyclo(Leu-Leu)** that inhibits the visible growth of a microorganism.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- **cyclo(Leu-Leu)**
- Test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
 - Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the bacterial suspension in MHB to achieve a final concentration of 5×10^5 CFU/mL.
- Preparation of **cyclo(Leu-Leu)** Dilutions:
 - Prepare a stock solution of **cyclo(Leu-Leu)** in a suitable solvent (e.g., DMSO).
 - In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations.

- Inoculation and Incubation:
 - Add 100 μ L of the diluted bacterial inoculum to each well containing the **cyclo(Leu-Leu)** dilutions.
 - Include a positive control (bacteria without compound) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is the lowest concentration of **cyclo(Leu-Leu)** that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.^{[1][14][15][16]}

Materials:

- **cyclo(Leu-Leu)**
- Adherent cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Treatment with **cyclo(Leu-Leu)**:
 - Prepare serial dilutions of **cyclo(Leu-Leu)** in culture medium.
 - Replace the medium in the wells with 100 μ L of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
 - Incubate for 48-72 hours.
- MTT Addition and Incubation:
 - Add 10 μ L of the MTT solution to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Solubilization and Absorbance Measurement:
 - Carefully aspirate the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently to ensure complete solubilization.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response

curve.

Protocol 3: Quorum Sensing Inhibition - Violacein Inhibition Assay

This assay uses the reporter strain *Chromobacterium violaceum*, which produces the purple pigment violacein in a quorum sensing-dependent manner.^{[4][17][18]}

Materials:

- **cyclo(Leu-Leu)**
- *Chromobacterium violaceum* (e.g., ATCC 12472)
- Luria-Bertani (LB) broth
- Sterile 96-well microtiter plates
- Spectrophotometer

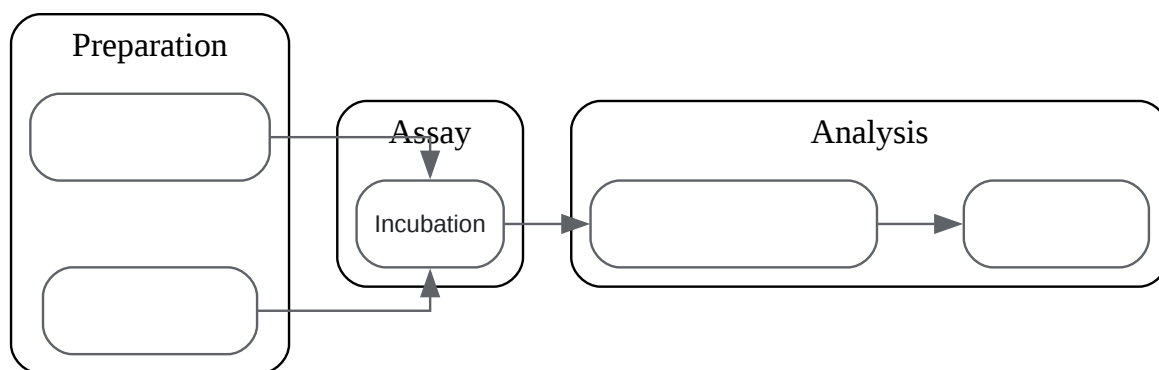
Procedure:

- Preparation of Bacterial Culture:
 - Inoculate *C. violaceum* in LB broth and incubate overnight at 30°C with shaking.
- Assay Setup:
 - In a 96-well plate, add serial dilutions of **cyclo(Leu-Leu)** in LB broth.
 - Add the overnight culture of *C. violaceum* (diluted to an OD600 of ~0.1) to each well.
 - Include a positive control (bacteria without compound) and a negative control (broth only).
- Incubation:
 - Incubate the plate at 30°C for 24 hours with shaking.
- Quantification of Violacein:

- Centrifuge the plate to pellet the bacterial cells.
- Discard the supernatant and add DMSO to each well to solubilize the violacein.
- Measure the absorbance at 585 nm.
- Data Analysis:
 - Calculate the percentage of violacein inhibition relative to the positive control.

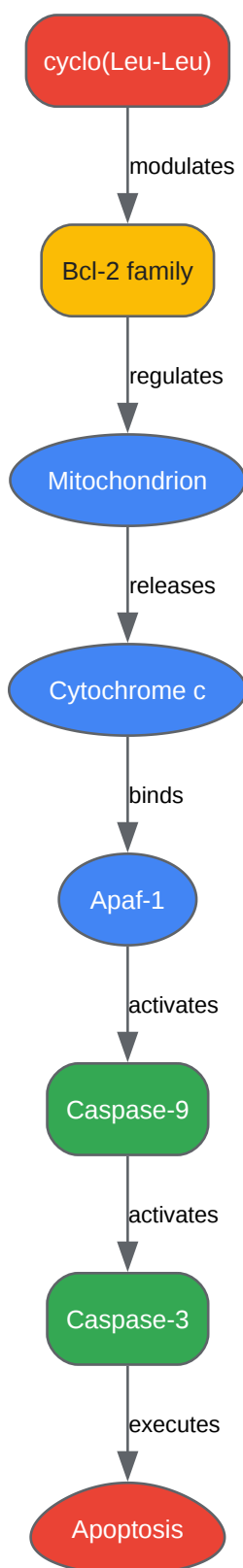
Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows related to the biological activities of **cyclo(Leu-Leu)** and its analogs.



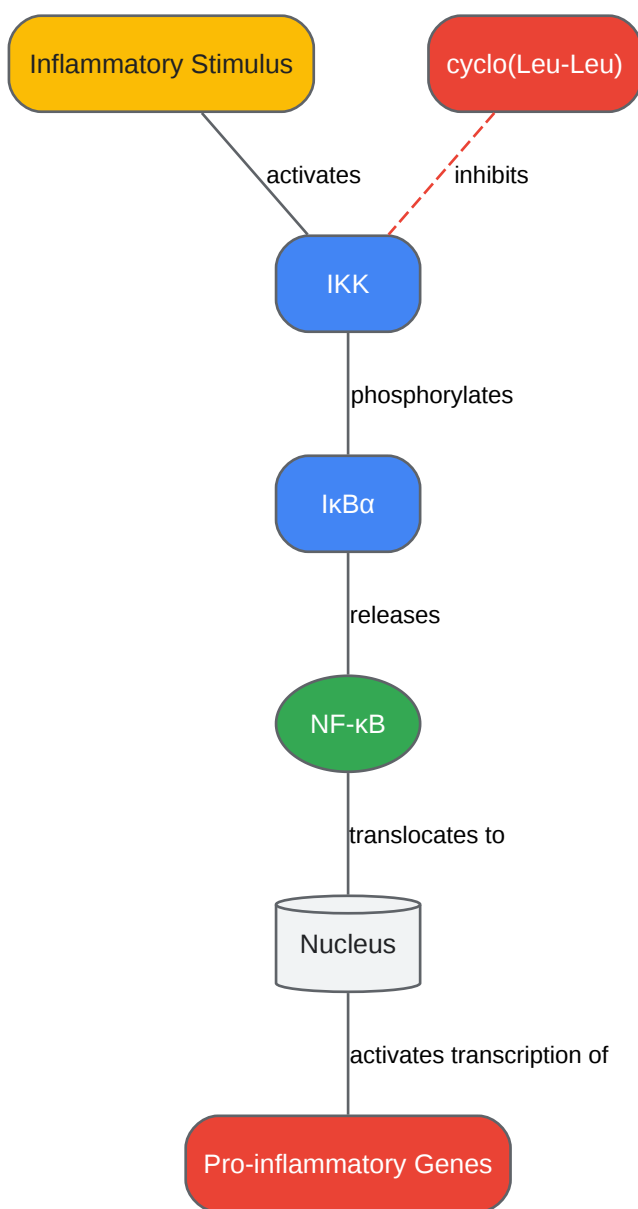
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Caption: Workflow for Quorum Sensing Inhibition Assay.



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Caption: Hypothesized Intrinsic Apoptosis Pathway.



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